molecular formula C15H24N2O4 B2790163 N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-cyclopentyloxalamide CAS No. 899982-16-2

N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-cyclopentyloxalamide

Cat. No.: B2790163
CAS No.: 899982-16-2
M. Wt: 296.367
InChI Key: MVXLFSAKUXCPKN-UHFFFAOYSA-N
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Description

N1-(1,4-dioxaspiro[44]nonan-2-ylmethyl)-N2-cyclopentyloxalamide is a synthetic compound known for its unique spiroketal structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-cyclopentyloxalamide typically involves the reaction of 1,4-dioxaspiro[4.4]nonane with cyclopentylamine and oxalyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves:

    Formation of the spiroketal intermediate: This is achieved by reacting 1,4-dioxaspiro[4.4]nonane with a suitable reagent.

    Amidation reaction: The intermediate is then reacted with cyclopentylamine in the presence of oxalyl chloride to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-cyclopentyloxalamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This involves the replacement of one functional group with another, typically using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like sodium methoxide, electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-cyclopentyloxalamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the manufacturing of pharmaceuticals and other industrial products.

Mechanism of Action

The mechanism of action of N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-cyclopentyloxalamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-cyclohexyloxalamide
  • N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-benzyloxalamide
  • N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-ethyloxalamide

Uniqueness

N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-cyclopentyloxalamide is unique due to its specific spiroketal structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N'-cyclopentyl-N-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O4/c18-13(14(19)17-11-5-1-2-6-11)16-9-12-10-20-15(21-12)7-3-4-8-15/h11-12H,1-10H2,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVXLFSAKUXCPKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C(=O)NCC2COC3(O2)CCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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